sodium;ethyl 3-cyano-2-oxopropanoate

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Problem: In situ generation of sodium enolate from ethyl cyanoacetate often causes competing self-condensation and hydrolysis by-products in heterocycle synthesis. Solution: This pre-formed, stoichiometric sodium enolate salt (CAS 53544-13-1) eliminates the need for strong bases, ensuring cleaner annulation. - Eliminates Claisen self-condensation risks and base-induced hydrolysis. - Enables reproducible synthesis of sGC stimulator cores like BAY 41-8543. - Available in research and bulk scales with verified purity for seamless procurement.

Molecular Formula C₆H₆NNaO₃
Molecular Weight 141.12 g/mol
CAS No. 53544-13-1
Cat. No. B057500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;ethyl 3-cyano-2-oxopropanoate
CAS53544-13-1
Synonyms1-Cyano-3-ethoxy-3-oxo-1-propen-2-ol Sodium Salt;  3-Cyanopyroracemic Acid Ethyl Ester Sodium Salt;  Ethyl β-cyanopyruvate Sodium Salt
Molecular FormulaC₆H₆NNaO₃
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CC#N
InChIInChI=1S/C6H6NO3.Na/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1
InChIKeyXGTZSVQFCSDHEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Ethyl 3-Cyano-2-Oxopropanoate: Heterocyclic Building Block


Sodium;ethyl 3-cyano-2-oxopropanoate (CAS 53544-13-1), also designated as the sodium salt of ethyl cyanopyruvate or sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide, is a pre-formed sodium enolate salt of the corresponding β-ketoester . This compound integrates a nucleophilic enolate carbon, a cyano group, an α-keto functionality, and an ethyl ester within a single C6 framework. In contrast to neutral cyanoacetic acid esters that require in situ deprotonation, this reagent is supplied as an isolated, stable sodium salt (typical commercial purity specifications range from 95% to 97%) , which eliminates the need for strong base addition and reduces competing side reactions in multi-step heterocycle construction . Its primary documented industrial and research utility lies in the preparation of soluble guanylate cyclase (sGC) stimulators and related nitrogen-containing heterocyclic systems [1].

Pre-formed sodium enolate eliminates need for strong base addition
Enables mild heterocycle condensation at ambient temperature
Supports regioselective pyrazole core formation for sGC pharmacophore studies

Why Ethyl Cyanoacetate Cannot Substitute


Substituting sodium ethyl 3-cyano-2-oxopropanoate with generic ethyl cyanoacetate or the free acid ethyl cyanopyruvate introduces critical liabilities in reaction control. Ethyl cyanoacetate (CAS 105-56-6) requires in situ generation of its sodium enolate using strong bases (e.g., NaOEt), a process that is frequently incompatible with base-sensitive electrophiles and promotes Claisen self-condensation by-products [1]. While neutral ethyl cyanopyruvate exists predominantly in the keto form, its α-proton is less acidic than the enolate form, leading to slower, lower-yielding condensations with hydrazines or amidines unless rigorously anhydrous conditions are maintained . The pre-formed sodium salt described herein provides a defined, stoichiometric enolate equivalent. This eliminates the induction period associated with deprotonation and minimizes the generation of hydroxide or alkoxide by-products that can hydrolyze sensitive ester or nitrile functionalities in downstream intermediates . Therefore, substitution with a non-enolate analog directly compromises atom economy and the reproducibility of cyclocondensation protocols, particularly in the synthesis of sGC stimulator scaffolds where the sodium enolate of ethyl cyanopyruvate is explicitly specified as the electrophilic trap [2].

  • Enolate form mismatch

    Ethyl cyanoacetate requires in-situ deprotonation with strong base, which may promote Claisen self-condensation and side reactions with base-sensitive electrophiles.

  • Condition severity shift

    Neutral ethyl cyanopyruvate may require reflux and rigorously anhydrous conditions, potentially increasing by-product formation and reducing reproducibility.

  • Heterocycle outcome divergence

    Substituting with non-enolate analogs may yield triazolopyrimidine instead of the intended 5-aminopyrazole-4-carboxylate core.

Comparative Performance Evidence


Enhanced Solubility and Reaction Rate

In condensation reactions with arylhydrazines, the pre-formed sodium enolate salt of ethyl 3-cyano-2-oxopropanoate demonstrates complete conversion within 8-12 hours at room temperature in chloroform, whereas the neutral ethyl cyanoacetate required 24+ hours with sodium ethoxide under reflux to achieve comparable conversion due to slower in situ enolate generation [1]. The sodium salt form exhibits enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) and chloroform, facilitating homogeneous reaction conditions that are not achievable with the free acid form without added base .

Reaction Rate
Data to verify
8–12 h at rt
vs. 24+ h under reflux with NaOEt
Reported faster enolate-driven condensation
Supports mild process development interpretation
Organic Synthesis Heterocyclic Chemistry Process Chemistry

Validated sGC Stimulator Intermediate

Sodium ethyl 3-cyano-2-oxopropanoate is explicitly utilized as the key cyclocondensation partner in the synthesis of BAY 41-8543 and related sGC stimulator drug candidates [1]. The compound's α,β-dicarbonyl-enolate architecture enables regioselective annulation with hydrazines to form 5-aminopyrazole-4-carboxylate cores. Alternative building blocks such as ethyl 2-cyano-3-ethoxyacrylate (CAS 94-05-3) are known to yield triazolopyrimidines rather than the desired pyrazole framework under identical conditions, highlighting the critical role of the sodium enolate's specific electrophilic reactivity profile in directing heterocycle formation [2].

Heterocycle Core
Context-dependent
Target: 5-aminopyrazole-4-carboxylate vs. Comparator: triazolopyrimidine framework
Enolate directs pyrazole formation
Class-level evidence for sGC pharmacophore access
Medicinal Chemistry Cardiovascular Research Drug Synthesis

Differential Hazard Classification

According to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, sodium 1-cyano-2-(ethoxycarbonyl)-2-oxoethanide (CAS 53544-13-1) is currently not classified for any physical, health, or environmental hazards under the CLP criteria based on aggregated notifications from notifiers [1]. In contrast, closely related cyanoacetate derivatives such as ethyl cyanoacetate (CAS 105-56-6) carry harmonized classifications including Acute Toxicity Category 4 (H302 Harmful if swallowed) and Skin Irritation Category 2 (H315 Causes skin irritation) [2]. This differential regulatory status can simplify shipping documentation, reduce hazardous material surcharges, and lower the administrative burden for procurement and laboratory handling.

Hazard Profile
Reported
Target: Not classified (5 notifications) vs. Comparator: H302, H315 classified
Non-classified status may simplify handling documentation
Context-dependent; verify local regulatory requirements
Regulatory Compliance Safety Assessment Procurement

Commercial Availability & Purity

Sodium ethyl 3-cyano-2-oxopropanoate is commercially supplied by multiple international vendors including Fluorochem (UK), Aladdin (China), CymitQuimica (EU), and MolCore (China) with documented purity specifications ranging from 95% to 98% . The compound is available in quantities spanning 100 mg to 500 g, with explicit storage recommendations of 2-8°C and ice-pack transportation to preserve enolate integrity . In contrast, the neutral ethyl 3-cyano-2-oxopropanoate (CAS 56290-86-9) is less commonly stocked as an off-the-shelf reagent, often requiring custom synthesis or in situ preparation [1].

Commercial Profile
Reported
Purity 95–98%
Stocked by 5+ suppliers; 100 mg to 500 g scales
Supports batch-to-batch reproducibility
Confirm lot-specific purity and enolate integrity
Chemical Procurement Supply Chain Quality Control

Research and Industrial Applications


sGC Stimulator Intermediate Synthesis

This compound is optimally deployed as the cyclocondensation partner with substituted benzylhydrazines to construct the 5-aminopyrazole-4-carboxylate core found in sGC stimulators (e.g., BAY 41-8543 and related analogs) [1]. The pre-formed sodium enolate enables efficient annulation without the competing N-alkylation or hydrolysis pathways observed with neutral cyanoacetate esters under basic conditions. This application scenario is supported by the compound's demonstrated regioselectivity in forming pyrazole frameworks, which is essential for maintaining the pharmacological activity of the resulting sGC-targeting molecules .

Heterocyclic Library Synthesis with Defined Enolate

For medicinal chemistry programs generating pyridine, pyrimidine, or fused heterocyclic libraries, this sodium salt provides a well-defined, stoichiometric enolate equivalent that eliminates the variability associated with in situ base-mediated deprotonation . The compound's commercial availability in research quantities (100 mg to 5 g) with documented purity facilitates reproducible parallel synthesis and structure-activity relationship (SAR) exploration. The non-classified regulatory status further simplifies laboratory handling and waste disposal logistics in academic and industrial research settings [2].

Base-Sensitive Heterocycle Process Development

In process chemistry applications where substrates contain base-labile groups (e.g., esters, acetals, or certain halides), the pre-formed sodium enolate salt enables condensation reactions under mild, near-neutral conditions that preserve sensitive functionality . The elimination of added alkoxide bases prevents transesterification side reactions and reduces the formation of intractable polymeric by-products, thereby simplifying downstream purification and improving isolated yields in scaled reactions. This scenario is particularly relevant for the kilogram-scale preparation of pharmaceutical intermediates destined for further functionalization .

Application
Selection Property
Validation Focus
sGC pharmacophore synthesis
Pre-formed enolate, regioselective annulation
Pyrazole core selectivity vs. triazolopyrimidine by-products
Heterocyclic library construction
Defined stoichiometry, mild condensation conditions
Reproducibility under parallel synthesis; enolate integrity
Base-sensitive process development
Base-free condensation, functional group tolerance
Minimized side reactions, yield consistency in scale-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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